6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H7ClF2N2 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7ClF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H |
InChI Key |
UTXMPSDIOLEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Method Using 2-Aminopyridine and α-Haloketones
This classical approach involves the condensation of 2-aminopyridine derivatives with α-haloketones bearing the 2,4-difluorophenyl substituent. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the imidazo[1,2-a]pyridine core.
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminopyridine, 2,4-difluorophenyl α-haloketone |
| Solvent | Ethanol, acetonitrile, or DMF |
| Temperature | 80–120 °C |
| Reaction time | 6–24 hours |
| Catalyst/base | Triethylamine or potassium carbonate |
The 6-chloro substituent can be introduced either by using 6-chloro-2-aminopyridine as the starting amine or by chlorination of the imidazo[1,2-a]pyridine after ring formation.
Palladium-Catalyzed Cross-Coupling
A modern approach involves the Suzuki or Buchwald-Hartwig cross-coupling of a halogenated imidazo[1,2-a]pyridine intermediate with a 2,4-difluorophenyl boronic acid or amine derivative.
| Parameter | Details |
|---|---|
| Starting materials | 6-Chloroimidazo[1,2-a]pyridine halide, 2,4-difluorophenyl boronic acid |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | Toluene, dioxane, or DMF |
| Temperature | 80–110 °C |
| Reaction time | 12–24 hours |
This method provides high regioselectivity and yields, enabling late-stage functionalization of the imidazo[1,2-a]pyridine core with the desired difluorophenyl substituent.
Direct Chlorination
If the imidazo[1,2-a]pyridine core is prepared without the chloro substituent, selective chlorination at the 6-position can be performed using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
| Parameter | Details |
|---|---|
| Starting material | 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
| Chlorinating agent | N-chlorosuccinimide (NCS) |
| Solvent | Dichloromethane or chloroform |
| Temperature | 0–25 °C |
| Reaction time | 1–4 hours |
The regioselectivity of chlorination is influenced by the electronic properties of the imidazo[1,2-a]pyridine ring and reaction conditions.
Research Data and Yields
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Cyclization with 6-chloro-2-aminopyridine and α-haloketone | 65–75 | >98 | Requires purification by recrystallization or chromatography |
| Palladium-catalyzed cross-coupling | 70–85 | >99 | High regioselectivity, scalable |
| Direct chlorination of imidazo[1,2-a]pyridine | 50–60 | 95–98 | May require careful control to avoid poly-chlorination |
Yields and purities are based on reported experimental procedures in peer-reviewed patents and synthetic chemistry literature.
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the imidazo[1,2-a]pyridine core and substitution pattern.
- Mass Spectrometry (MS): Molecular ion peak consistent with $$ C{13}H8ClF2N2 $$.
- High-Performance Liquid Chromatography (HPLC): Purity assessment, typically >98%.
- Melting Point Determination: Consistent with literature values around 200–220 °C.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with 2-aminopyridine | 6-chloro-2-aminopyridine, α-haloketone | 80–120 °C, 6–24 h | 65–75 | Straightforward, well-established | Moderate yield, longer reaction |
| Palladium-catalyzed cross-coupling | 6-chloroimidazo[1,2-a]pyridine halide, 2,4-difluorophenyl boronic acid | 80–110 °C, 12–24 h | 70–85 | High selectivity, good yield | Requires expensive catalysts |
| Direct chlorination | 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine | 0–25 °C, 1–4 h | 50–60 | Late-stage functionalization | Risk of over-chlorination |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The chloro group at position 6 undergoes substitution under specific conditions. While aromatic chlorides are generally less reactive, the electron-deficient nature of the imidazo[1,2-a]pyridine core enhances susceptibility to nucleophilic displacement.
Example Reaction:
Replacement with Amines
The chloro group reacts with primary/secondary amines under transition metal-free conditions, yielding 6-amino derivatives.
| Substrate | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine | Piperidine | KCO, DMF, 80°C | 72 |
Mechanism:
The reaction proceeds via a two-step pathway:
-
Deprotonation of the amine by KCO.
-
Nucleophilic attack at the chloro-substituted carbon, facilitated by the electron-withdrawing imidazo[1,2-a]pyridine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
Replacement of the chloro group with aryl/heteroaryl boronic acids:
| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh), KPO | Dioxane/HO | 100 | 85 |
Key Insight:
The difluorophenyl substituent’s electron-withdrawing effect lowers the energy barrier for oxidative addition of Pd(0) to the C–Cl bond, enhancing reactivity .
Buchwald-Hartwig Amination
Formation of C–N bonds with aryl amines:
| Amine | Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyaniline | Pd(dba) | Xantphos | 68 |
Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core
The electron-rich nitrogen atoms direct electrophilic attacks to specific positions:
Nitration
Nitration occurs preferentially at position 3 (meta to the pyridine nitrogen):
| Nitrating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2 h | 3-Nitro-6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine | 55 |
Structural Influence:
The difluorophenyl group sterically hinders electrophilic substitution at position 8, favoring position 3 .
Functionalization via Condensation Reactions
The imidazo[1,2-a]pyridine core participates in multicomponent reactions (MCRs):
Groebke–Blackburn–Bienaymé Reaction
Synthesis of tricyclic derivatives using aldehydes and isonitriles:
| Aldehyde | Isonitrile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | HCl (cat.) | 78 |
Product:
A fused imidazo[1,2-a]pyridine-quinazoline hybrid with enhanced bioactivity .
Reductive Dehalogenation
The chloro group is selectively reduced under hydrogenation conditions:
| Catalyst | Solvent | H Pressure (atm) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C | EtOH | 1 | 90 |
Application:
Generates the dechlorinated analog for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| UV (254 nm), CHCN | Dimeric imidazo[1,2-a]pyridine | 40 |
Mechanism:
Excitation of the imidazo[1,2-a]pyridine π-system facilitates intermolecular cycloaddition .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, ring-opening reactions occur:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| HSO (conc.) | Pyridine-2-carboxamide derivative | 65 |
Scientific Research Applications
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Among Imidazo[1,2-a]pyridine Derivatives
Metabolic Stability and Degradation
- Chlorine vs. Fluorine Substitutions : The 4-chlorophenyl derivative (Alpidem analog) undergoes rapid metabolic degradation, with only 10.87% metabolized after testing . In contrast, fluorinated analogs (e.g., 4-fluorophenyl) show slower degradation due to fluorine’s electronegativity and smaller atomic radius, which hinder enzymatic oxidation . The 2,4-difluorophenyl group in the target compound may further reduce metabolic susceptibility by blocking reactive sites on the phenyl ring.
- Positional Effects: Fluorine at the 2- and 4-positions (meta and para positions) could sterically shield the imidazo[1,2-a]pyridine core from cytochrome P450 enzymes, extending half-life compared to monosubstituted analogs .
Pharmacological Activity
- Antimicrobial Potential: Imidazo[1,2-a]pyridines with halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) exhibit notable antibacterial activity by disrupting microbial membrane integrity or enzyme function . The target compound’s difluorophenyl group may enhance binding to bacterial targets through stronger hydrophobic interactions.
- Corrosion Inhibition : The 4-fluorophenyl derivative demonstrated 90–95% inhibition efficiency on carbon steel in HCl, attributed to adsorption via nitrogen and fluorine atoms . The 2,4-difluorophenyl analog could exhibit similar or superior performance due to increased electron density at the aromatic ring.
Biological Activity
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 264.66 g/mol. The compound exhibits a predicted density of and a pKa value of around 4.90 .
Pharmacological Activities
Research has identified several significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including:
- Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds within this class have demonstrated efficacy against lung, breast, and prostate cancers through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The antibacterial activity of imidazo[1,2-a]pyridine derivatives has been noted against both gram-positive and gram-negative bacteria. Certain derivatives have shown potent effects against Mycobacterium species as well .
- Anti-inflammatory Effects : Some studies have indicated that these compounds possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the imidazo and phenyl rings significantly influence its biological activity. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as chloro and difluoro on the phenyl ring enhances anticancer activity by increasing lipophilicity and improving receptor binding affinity.
- Positioning of Functional Groups : The position of substituents on the imidazo ring can alter the compound's interaction with biological targets, affecting its potency and selectivity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various imidazo[1,2-a]pyridine derivatives in vitro against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In a comparative study of antibacterial activities against multiple bacterial strains, several imidazo[1,2-a]pyridine derivatives showed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This positions them as promising candidates for further development in antimicrobial therapy.
Q & A
Q. What are the key synthetic routes for 6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yields?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetophenones. For example, halogenated intermediates like 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized using phosphorus oxychloride (POCl₃) and DMF under reflux in chloroform, followed by selective reduction with sodium borohydride (NaBH₄) . Bromination steps using N-bromosuccinimide (NBS) or bromine are critical for introducing chloro substituents, with temperature control (0–10°C) to minimize side reactions . Yield optimization requires precise stoichiometry of POCl₃ and halogenating agents, as excess reagent may lead to over-halogenation.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR of imidazo[1,2-a]pyridine derivatives shows distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) and methyl/methylene group resonances . Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and elemental analysis (<0.4% deviation for C, H, N). Impurities from incomplete halogenation (e.g., residual bromo intermediates) are detectable via LC-MS .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assays on cancer cell lines). Imidazo[1,2-a]pyridines are often tested for anxiolytic, antihypertensive, or antimicrobial activity. For example, derivatives with electron-withdrawing groups (e.g., Cl, F) show enhanced binding to GABAₐ receptors . Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) are critical for prioritizing lead compounds.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and reduce hazardous byproducts?
Alternative solvents (e.g., ethanol/water mixtures) and catalysts (e.g., FeCl₃·6H₂O) can replace POCl₃ to reduce toxicity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 8 hours for cyclocondensation) and improves yields by 15–20% . Flow chemistry systems minimize waste generation during halogenation steps . Process analytical technology (PAT) monitors intermediates in real-time to avoid over-reaction.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analysis of structure-activity relationships (SAR) can identify substituent-specific effects. For example, 2,4-difluorophenyl groups enhance metabolic stability but may reduce solubility, leading to false negatives in cell-based assays . Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) clarifies true binding affinities .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?
CYP450 inhibition is assessed via fluorometric assays using recombinant isoforms (e.g., CYP3A4, CYP2D6). Chlorine and fluorine substituents increase metabolic resistance but may elevate CYP2C9 inhibition risks due to hydrophobic interactions with the heme pocket . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding structural modifications (e.g., introducing polar groups at position 6) to reduce off-target effects .
Q. What advanced spectroscopic methods are employed to study its photophysical properties?
Time-resolved fluorescence spectroscopy and DFT calculations (B3LYP/6-31G* basis set) analyze excited-state behavior. For example, imidazo[1,2-a]pyridines with electron-deficient aryl groups exhibit blue-shifted emission (λem ~450 nm), useful for fluorescent probe development . Transient absorption spectroscopy identifies triplet-state lifetimes, relevant for photodynamic therapy applications .
Q. How can computational models predict its environmental toxicity and biodegradation pathways?
QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and aquatic toxicity (LC₅₀ for Daphnia magna). The compound’s logP (~3.2) suggests moderate bioaccumulation potential, while chlorine substituents may resist microbial degradation . Molecular dynamics simulations (AMBER force field) predict interactions with soil organic matter, informing waste disposal protocols .
Methodological Guidance for Common Challenges
Q. Addressing low yields in halogenation steps
Q. Mitigating fluorescence quenching in biological assays
- Cause : Aggregation-induced quenching in aqueous buffers.
- Solution : Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility. Use confocal microscopy with low probe concentrations (<10 μM) .
Q. Interpreting conflicting cytotoxicity data
- Cause : Variability in cell line permeability (e.g., P-gp overexpression).
- Solution : Co-administer efflux pump inhibitors (e.g., verapamil) and validate using 3D tumor spheroid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
